Home > Products > Screening Compounds P22678 > (-)-marinopyrrole B
(-)-marinopyrrole B -

(-)-marinopyrrole B

Catalog Number: EVT-1596542
CAS Number:
Molecular Formula: C22H11BrCl4N2O4
Molecular Weight: 589 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(-)-marinopyrrole B is a member of the class of pyrroles that is 1'H-1,3'-bipyrrole substituted by a bromo group at position 3, four chloro groups at positions 4, 4', 5 and 5' and two 2-hydroxybenzoyl moieties at positions 2 and 2'. It is isolated from Streptomyces sp.CNQ-418 and exhibits cytotoxic and antibacterial activities. It has a role as an antimicrobial agent, an antibacterial agent, a bacterial metabolite and a marine metabolite. It is an organochlorine compound, a member of phenols, a member of pyrroles, an organobromine compound and an aromatic ketone.
Overview

Marinopyrrole B is a structurally unique antibiotic compound that has shown significant activity against methicillin-resistant Staphylococcus aureus, a major concern in antibiotic resistance. This compound is derived from marine actinomycetes and is part of a broader class of marinopyrrole compounds that exhibit promising antibacterial properties. Marinopyrrole B was first synthesized in the early 2010s, marking a significant advancement in the search for new antibiotics.

Source

Marinopyrrole B originates from marine-derived actinomycetes, specifically from the genus Streptomyces. These microorganisms are known for their ability to produce a wide variety of bioactive compounds, including antibiotics. The discovery of marinopyrrole B highlights the potential of marine environments as sources of novel therapeutic agents.

Classification

Marinopyrrole B belongs to the class of pyrrole-based antibiotics. Its unique structure differentiates it from other known antibiotics, making it an important subject of study in medicinal chemistry and pharmacology.

Synthesis Analysis

Methods

The total synthesis of marinopyrrole B involves several key steps that utilize various organic synthesis techniques. The synthesis pathway typically includes:

  1. Construction of the Pyrrole Ring: The initial step involves forming the pyrrole ring through N-alkylation methods.
  2. Coupling Reactions: Intermolecular coupling reactions are employed to assemble the bis-pyrrole system, which is crucial for the compound's structure.
  3. Functional Group Modifications: Subsequent steps involve selective functional group transformations, including demethylation and chlorination, to achieve the desired molecular structure.

Technical Details

The total synthesis can be summarized in a series of reactions that lead to high yields of marinopyrrole B. For instance, one synthetic route reported involves using palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds effectively, followed by oxidative steps to introduce necessary functional groups .

Molecular Structure Analysis

Structure

The molecular structure of marinopyrrole B consists of a complex arrangement featuring multiple pyrrole units and various substituents that contribute to its biological activity. The specific stereochemistry and arrangement of functional groups are critical for its interaction with biological targets.

Data

  • Molecular Formula: C₁₄H₁₄ClN₃O₂
  • Molecular Weight: Approximately 295.73 g/mol
  • Structural Features: The compound contains multiple aromatic rings and nitrogen atoms integrated into its framework, enhancing its potential for biological activity.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in the synthesis of marinopyrrole B include:

  1. Formation of Pyrroles: Utilizing N-alkylation reactions to create the core pyrrole structure.
  2. Chlorination Reactions: Introducing chlorine atoms at specific positions on the aromatic rings to enhance antibacterial properties.
  3. Demethylation Processes: Removing methyl groups from certain positions to activate or modify biological activity.

Technical Details

The reactions often require precise control over conditions such as temperature and solvent choice to maximize yields and minimize byproducts. For example, chlorination reactions typically employ reagents like N-chlorosuccinimide under controlled conditions to ensure selectivity .

Mechanism of Action

Process

The mechanism by which marinopyrrole B exerts its antibacterial effects involves disrupting bacterial cell wall synthesis and function. It binds to specific targets within bacterial cells, inhibiting essential processes necessary for growth and replication.

Data

Research indicates that marinopyrrole B interacts with bacterial ribosomes or other cellular components, leading to inhibition of protein synthesis or cell division . This mechanism is particularly effective against resistant strains like methicillin-resistant Staphylococcus aureus.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Marinopyrrole B is typically a crystalline solid.
  • Solubility: It exhibits variable solubility in organic solvents, which can be advantageous for formulation into pharmaceutical preparations.

Chemical Properties

  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature settings.
  • Reactivity: Marinopyrrole B can undergo various chemical transformations typical of pyrrole derivatives, including electrophilic substitutions and redox reactions.

Relevant analyses have shown that marinopyrrole B maintains high purity levels (>95%) in synthesized forms, confirming its suitability for further biological evaluation .

Applications

Scientific Uses

Marinopyrrole B has significant potential applications in medicinal chemistry as a lead compound for developing new antibiotics targeting resistant bacterial strains. Its unique structural features make it an attractive candidate for further modifications aimed at enhancing its efficacy and reducing toxicity.

Research continues into its pharmacological properties and potential therapeutic uses beyond antibacterial applications, possibly including anticancer activities due to its ability to interact with cellular mechanisms .

Introduction to (-)-Marinopyrrole B in Antimicrobial Research

Emergence of (-)-Marinopyrrole B as a Marine Natural Product Lead Compound

(-)-Marinopyrrole B is a structurally unique bispyrrole alkaloid first isolated in 2008 from Streptomyces strain CNQ-418, an obligate marine actinomycete collected from sediments near La Jolla, California [2] [7]. This natural product belongs to the marinopyrrole family, characterized by a rare 1,3'-bipyrrole core with axial chirality due to steric hindrance from four ortho-substituents (two chlorine atoms and two hydroxy groups) [2] [8]. Its isolation marked a significant advancement in marine natural product chemistry, as it represented an unprecedented N,C-bipyrrole linkage not previously observed in natural products [7]. Initial antimicrobial screening revealed that (-)-marinopyrrole B exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of ≤2 μM, positioning it as a promising antibiotic lead [2] [9]. The compound’s structural complexity, including its atropisomeric stability and dense halogenation, immediately attracted attention for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological profile [8].

  • Structural Uniqueness and Biosynthesis: The marinopyrroles are biosynthesized via an unusual N,C-bipyrrole homocoupling catalyzed by flavin-dependent halogenases, as demonstrated in Streptomyces strain CNQ-418 [2] [6]. This enzymatic pathway generates the stable atropisomer observed in (-)-marinopyrrole B, which does not racemize at ambient temperatures due to high rotational energy barriers (~29 kcal/mol) [2]. The natural product’s tetrachlorinated structure enhances both membrane permeability and target binding affinity, contributing to its bioactivity [1] [6].

  • Early Biological Profiling: Initial evaluations confirmed (-)-marinopyrrole B’s efficacy against Gram-positive pathogens, including MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE) [9]. Its MIC against MRSA (0.5–1 μg/mL) surpassed early-generation antibiotics like vancomycin in specific strains, validating its potential as a novel anti-infective scaffold [1] [3].

Table 1: Key Characteristics of (-)-Marinopyrrole B vs. Related Natural Products

Property(-)-Marinopyrrole B(-)-Marinopyrrole AMonodeoxypyoluteorin
Source OrganismStreptomyces sp. CNQ-418Streptomyces sp. CNQ-418Streptomyces sp. CNQ-418
Molecular FormulaC₃₂H₂₀BrCl₄N₂O₄C₃₂H₂₁Cl₄N₂O₄C₁₀H₁₀Cl₂NO₃
Atropisomer StabilityStable (ΔG‡ ~29 kcal/mol)Stable (ΔG‡ ~28 kcal/mol)Not applicable
MRSA MIC (μg/mL)0.5–1.00.74–1.5>32
Unique Structural MotifN,C-bipyrrole with BrN,C-bipyrroleDichloropyoluteorin derivative

Historical Context of Marinopyrrole Derivatives in Drug Discovery

The discovery of marinopyrroles initiated a decade of intensive synthetic and medicinal chemistry efforts aimed at overcoming inherent limitations of the natural products, such as serum binding and chemical instability [1] [3]. Early work focused on marinopyrrole A due to its initial availability, but (-)-marinopyrrole B soon gained attention for its enhanced potency and unique bromination pattern [9].

  • Synthetic Breakthroughs: The first total synthesis of racemic marinopyrrole B was reported in 2013 by Clive’s group, employing a nine-step sequence that addressed key challenges in constructing the hindered bipyrrole bond [9]. Their approach featured:
  • N-alkylation of 3-bromo-4,5-dichloropyrrole with a specialized Michael acceptor containing an allylic leaving group.
  • Paal-Knorr reaction to form the second pyrrole ring.
  • Late-stage bromination to install the distinguishing bromo substituent [9].This synthesis enabled gram-scale production for biological testing and analog generation, overcoming the supply bottleneck from natural extraction [3] [9].
  • Evolution of Analogs: SAR studies revealed that halogenation is critical for antibacterial activity. Dehalogenated analogs of marinopyrrole B showed >64-fold reduced potency, confirming the essential role of chlorine and bromine atoms in target engagement [1] [3]. Subsequent derivatization efforts produced three key classes:
  • Symmetrical derivatives: Feature identical substituents on both phenyl rings (e.g., para-trifluoromethyl analog 33, which was 4–63× more potent than vancomycin against MRSA/MRSE) [1].
  • Non-symmetrical derivatives: Bear distinct substituents on each phenyl ring (e.g., compound 1a, with a 4-chloro-2-hydroxyphenyl group, showing 2–4× improved MIC vs. marinopyrrole A and reduced serum inhibition) [3] [4].
  • Fluorinated analogs: Designed to enhance metabolic stability (e.g., compound 1e, with improved pharmacokinetics) [4].

  • Addressing Serum Inactivation: A major limitation of early marinopyrroles was their >500-fold reduced activity in 20% human serum due to protein binding. Non-symmetrical analogs like 1a reduced this inhibition to 12.5–25 μM MIC (from 94–188 μM in marinopyrrole A), making them more therapeutically relevant [3] [4].

Table 2: Milestones in Marinopyrrole B Drug Discovery

YearDevelopmentSignificance
2008Isolation from Streptomyces CNQ-418Discovery of novel bispyrrole scaffold with anti-MRSA activity [7]
2013First total synthesis (racemic) [9]Enabled scalable production and analog synthesis
2014Serum-stable non-symmetrical analogs [3]Overcame major pharmacological limitation; MIC 0.19–0.39 μM vs. MRSA
2024Identification of Gram-negative activity [6]Expanded spectrum to Neisseria and Campylobacter spp.

Role in Addressing Multidrug-Resistant Pathogens

(-)-Marinopyrrole B and its advanced derivatives exhibit three strategic advantages against multidrug-resistant (MDR) pathogens: potent activity against Gram-positive "superbugs," expanded spectrum to select Gram-negative bacteria, and synergy with existing antibiotics [1] [6].

  • Gram-Positive Pathogens: The natural product and its analogs are particularly effective against MRSA, vancomycin-resistant Staphylococcus aureus (VRSA), and MRSE. Mechanistic studies suggest they disrupt bacterial membrane integrity and inhibit cell-wall biosynthesis, though precise molecular targets remain under investigation [1] [3]. The para-trifluoromethyl analog 33 exemplifies optimized derivatives, showing:
  • 63-fold greater potency than vancomycin against MRSE
  • 8-fold improvement against MSSA
  • 4-fold enhancement against MRSA [1]

  • Overcoming Serum Inhibition: Early marinopyrroles suffered from significant activity loss in biological matrices. Derivative 1a reduced this liability, maintaining an MIC of 12.5–25 μM in 20% serum versus >200 μM for earlier compounds [3] [4]. This improvement was attributed to modulated lipophilicity (cLogP 6.1 vs. 5.6 in marinopyrrole A) and pKa shifts that reduced serum protein binding [4].

  • Expanded Gram-Negative Activity: Recent studies revealed unexpected activity against LPS-deficient Gram-negative pathogens (Neisseria gonorrhoeae, Moraxella catarrhalis, Campylobacter jejuni), with MICs of 1–4 μg/mL [6]. This selectivity arises because:

  • Canonical lipopolysaccharide (LPS) in Enterobacteriaceae blocks marinopyrrole penetration.
  • Pathogens like Neisseria utilize lipooligosaccharides (LOS) with reduced hydrophilicity, facilitating uptake of hydrophobic antibiotics [6].Synergy with LpxC inhibitors (which disrupt LPS biosynthesis) further extended activity to resistant E. coli and Proteus spp., suggesting combinatorial therapeutic strategies [6].

  • Synergistic Potential: (-)-Marinopyrrole B analogs enhance the efficacy of last-resort antibiotics like daptomycin against biofilm-embedded MRSA and reverse resistance in ABT-737-resistant cancer cells via Mcl-1 degradation [5] [6]. Though the latter is an anticancer mechanism, it illustrates the scaffold’s versatility in overcoming resistance pathways.

Table 3: Spectrum of Activity of (-)-Marinopyrrole B and Key Derivatives

Pathogen(-)-Marinopyrrole B MICLead DerivativeDerivative MIC
MRSA (USA300 strain)0.5–1 μg/mLAnalog 330.05 μg/mL [1]
MRSE1–2 μg/mLAnalog 330.04 μg/mL [1]
Neisseria gonorrhoeae4 μg/mLNative compound4 μg/mL [6]
Campylobacter jejuni2 μg/mLNative compound2 μg/mL [6]
Haemophilus influenzae2 μg/mLNative compound2 μg/mL [6]
Escherichia coli (with LpxCi)>64 μg/mL → 8 μg/mLSynergy with LpxC inhibitors [6]

Properties

Product Name

(-)-marinopyrrole B

IUPAC Name

[3-[4-bromo-2,3-dichloro-5-(2-hydroxybenzoyl)pyrrol-1-yl]-4,5-dichloro-1H-pyrrol-2-yl]-(2-hydroxyphenyl)methanone

Molecular Formula

C22H11BrCl4N2O4

Molecular Weight

589 g/mol

InChI

InChI=1S/C22H11BrCl4N2O4/c23-13-14(24)22(27)29(17(13)20(33)10-6-2-4-8-12(10)31)18-15(25)21(26)28-16(18)19(32)9-5-1-3-7-11(9)30/h1-8,28,30-31H

InChI Key

XAANSONIBUCODQ-UHFFFAOYSA-N

Synonyms

marinopyrrole B

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C(=C(N2)Cl)Cl)N3C(=C(C(=C3Cl)Cl)Br)C(=O)C4=CC=CC=C4O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.